![molecular formula C40H45N9O9 B1192845 HDAC6 degrader NP8](/img/no-structure.png)
HDAC6 degrader NP8
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Overview
Description
HDAC6 degrader NP8 is a novel potent and selective PROTAC degrader of HDAC6 protein.
Scientific Research Applications
Anti-Myeloma Activity
HDAC6 degrader NP8 has been investigated for its anti-myeloma activity. A study found that this degrader, developed through the proteolysis targeting chimera (PROTAC) strategy, exhibited improved potency and selectivity in degrading HDAC6. This led to promising anti-proliferative activity in multiple myeloma (MM) cells, suggesting its potential in treating this cancer type (Wu et al., 2019).
Selective Degraders for HDAC6
Another study developed the first cell-permeable HDAC6-selective degraders using Von Hippel-Lindau (VHL) E3 ubiquitin ligase. These degraders demonstrated high potency and selectivity, offering potential for specific chemical probes in HDAC6-related cellular pathways and cancer therapeutics (Yang et al., 2020).
Degrader Design Plasticity
A study highlighted the plasticity in designing PROTACs for HDAC6, comparing the efficiency of NP8 with other PROTACs. NP8 showed comparable degradation efficiency, emphasizing the scope for design variations in developing effective HDAC6 degraders (Yang et al., 2019).
Non-Hydroxamate Degraders
Research into non-hydroxamate selective HDAC6 degraders led to the development of new classes with different warheads, expanding the possibilities for more diverse and potentially safer HDAC6-targeted therapies (Keuler et al., 2022).
Inflammasome Activation Attenuation
HDAC6 degraders have been explored for their role in attenuating NLRP3 inflammasome activation, suggesting their utility in treating inflammatory disorders. The degrader studied was derived from indirubin, showing efficiency and selectivity in decreasing HDAC6 levels in cell lines, including activated THP-1 cells (Cao et al., 2021).
Antileukemic Activity
A study utilized PROTAC technology to create cereblon-recruiting HDAC6 degraders with selective HDAC6 degradation and antileukemic activity. These degraders showed potential as pharmacological tools for targeted HDAC6 degradation, offering new avenues for leukemia treatment (Sinatra et al., 2022).
properties
Product Name |
HDAC6 degrader NP8 |
---|---|
Molecular Formula |
C40H45N9O9 |
Molecular Weight |
795.854 |
IUPAC Name |
4-((1-(4-(1-(2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)butyl)-3-phenylureido)methyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52) |
InChI Key |
NLVMRCQAKUCFIA-UHFFFAOYSA-N |
SMILES |
O=C(NO)C1=CC=C(CN(CCCCC2=CN(CCOCCOCCNC3=CC=CC(C(N4C(CC5)C(NC5=O)=O)=O)=C3C4=O)N=N2)C(NC6=CC=CC=C6)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HDAC6 degrader NP8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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